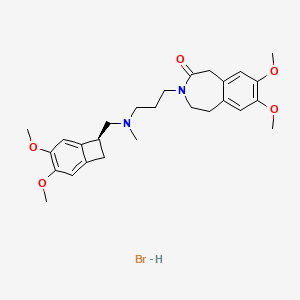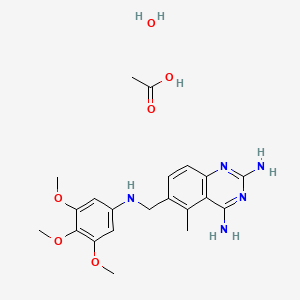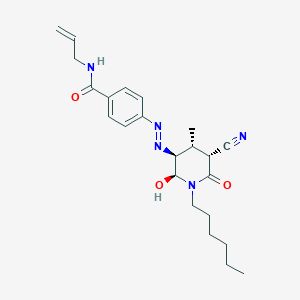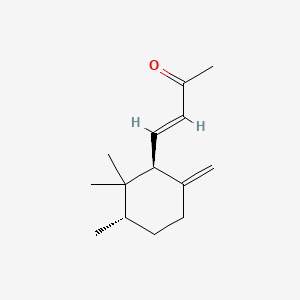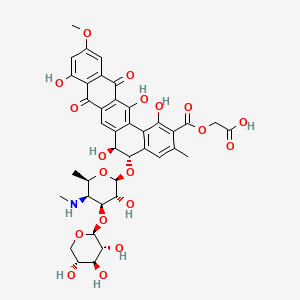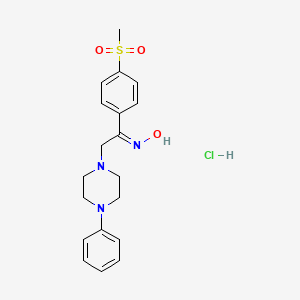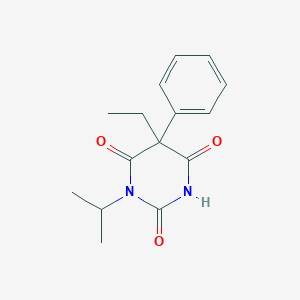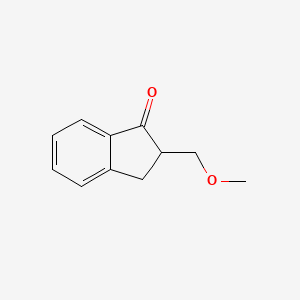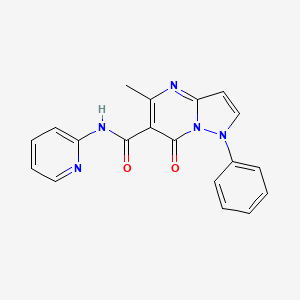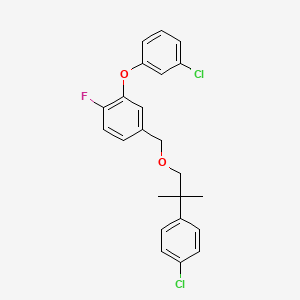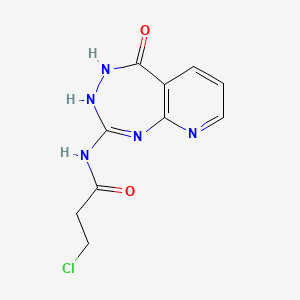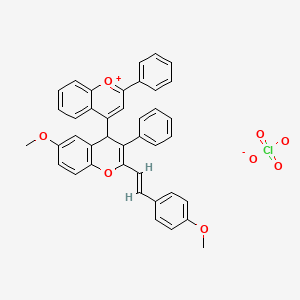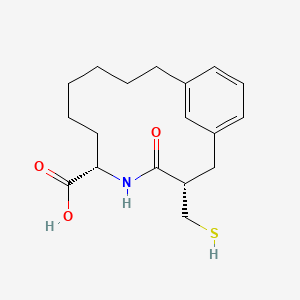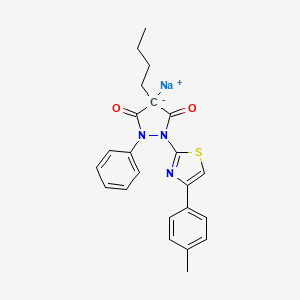![molecular formula C53H100O11 B15192267 [(2R)-2-[[2-(heptanoyloxymethyl)-2-(hydroxymethyl)-3-undecanoyloxypropoxy]methyl]-2-(hydroxymethyl)-3-nonanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B15192267.png)
[(2R)-2-[[2-(heptanoyloxymethyl)-2-(hydroxymethyl)-3-undecanoyloxypropoxy]methyl]-2-(hydroxymethyl)-3-nonanoyloxypropyl] (2R)-2-hexyldecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids is a complex ester compound. It is synthesized from dipentaerythritol and a mixture of carboxylic acids, including nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids. This compound is known for its unique properties, making it valuable in various industrial applications, particularly in the production of high-performance lubricants and plasticizers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids involves the esterification of dipentaerythritol with the respective carboxylic acids. The reaction typically occurs under acidic conditions, using catalysts such as sulfuric acid, toluenesulfonic acid, or zinc oxide . The process involves heating the reactants to temperatures ranging from 100°C to 240°C, depending on the specific acids used . The reaction is often carried out in the presence of a solvent or without it, with azeotropic distillation of water released during the reaction .
Industrial Production Methods
In industrial settings, the production of dipentaerythritol esters involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yields and purity of the final product . Industrial production also focuses on minimizing by-products and enhancing the thermal and oxidative stability of the esters .
化学反应分析
Types of Reactions
Dipentaerythritol esters undergo various chemical reactions, including:
Oxidation: The esters can be oxidized under specific conditions, leading to the formation of carboxylic acids and other oxidation products.
Hydrolysis: In the presence of water and acidic or basic catalysts, the esters can hydrolyze to produce dipentaerythritol and the corresponding carboxylic acids.
Transesterification: The esters can participate in transesterification reactions with other alcohols or esters, leading to the exchange of ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, using catalysts such as hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts like sodium methoxide or sulfuric acid are used.
Major Products Formed
Oxidation: Carboxylic acids and other oxidation products.
Hydrolysis: Dipentaerythritol and the corresponding carboxylic acids.
Transesterification: New esters formed by the exchange of ester groups.
科学研究应用
Dipentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its potential as a component in pharmaceutical formulations.
作用机制
The mechanism of action of dipentaerythritol esters involves their interaction with various molecular targets and pathways. In lubrication applications, the esters form a protective film on metal surfaces, reducing friction and wear . The ester groups interact with the metal surface, providing a barrier that prevents direct metal-to-metal contact. In biological applications, the esters can interact with cell membranes, enhancing the delivery of active compounds .
相似化合物的比较
Similar Compounds
Pentaerythritol esters: Esters of pentaerythritol with similar carboxylic acids.
Trimethylolpropane esters: Esters of trimethylolpropane with various carboxylic acids.
Neopentyl glycol esters: Esters of neopentyl glycol with different carboxylic acids.
Uniqueness
Dipentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids is unique due to its combination of multiple carboxylic acids, providing a balance of properties such as low volatility, high thermal stability, and excellent lubricity . This makes it particularly valuable in high-performance applications where these properties are critical.
属性
分子式 |
C53H100O11 |
|---|---|
分子量 |
913.4 g/mol |
IUPAC 名称 |
[(2R)-2-[[2-(heptanoyloxymethyl)-2-(hydroxymethyl)-3-undecanoyloxypropoxy]methyl]-2-(hydroxymethyl)-3-nonanoyloxypropyl] (2R)-2-hexyldecanoate |
InChI |
InChI=1S/C53H100O11/c1-6-11-16-21-24-25-28-33-38-49(57)62-44-52(39-54,43-61-48(56)36-31-20-15-10-5)41-60-42-53(40-55,45-63-50(58)37-32-27-23-18-13-8-3)46-64-51(59)47(34-29-19-14-9-4)35-30-26-22-17-12-7-2/h47,54-55H,6-46H2,1-5H3/t47-,52?,53-/m1/s1 |
InChI 键 |
OKGDVTLALIBUFA-IYSFGBBBSA-N |
手性 SMILES |
CCCCCCCCCCC(=O)OCC(CO)(COC[C@](CO)(COC(=O)CCCCCCCC)COC(=O)[C@H](CCCCCC)CCCCCCCC)COC(=O)CCCCCC |
规范 SMILES |
CCCCCCCCCCC(=O)OCC(CO)(COCC(CO)(COC(=O)CCCCCCCC)COC(=O)C(CCCCCC)CCCCCCCC)COC(=O)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


